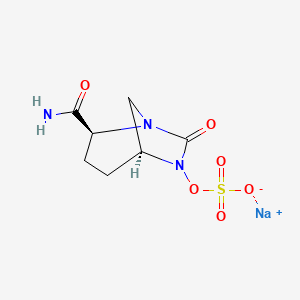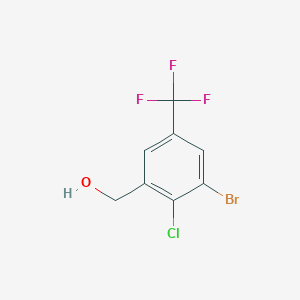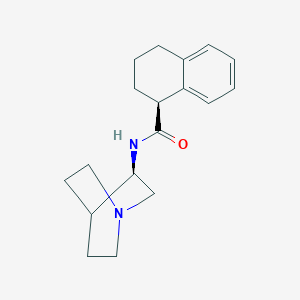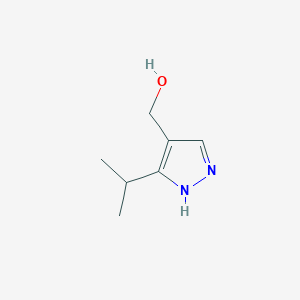
(3-isopropyl-1H-pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(propan-2-yl)-1H-pyrazol-4-yl]methanol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(propan-2-yl)-1H-pyrazol-4-yl]methanol typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of hydrazine hydrate with 3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization .
Industrial Production Methods
Industrial production of [3-(propan-2-yl)-1H-pyrazol-4-yl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
化学反応の分析
Types of Reactions
[3-(propan-2-yl)-1H-pyrazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: The major products include [3-(propan-2-yl)-1H-pyrazol-4-yl]carbaldehyde and [3-(propan-2-yl)-1H-pyrazol-4-yl]carboxylic acid.
Reduction: The major products include [3-(propan-2-yl)-1H-pyrazol-4-yl]methanol and [3-(propan-2-yl)-1H-pyrazol-4-yl]amine.
Substitution: The major products include halogenated derivatives such as 3-(propan-2-yl)-1H-pyrazol-4-yl bromide or chloride.
科学的研究の応用
Chemistry
In chemistry, [3-(propan-2-yl)-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anti-inflammatory, and anticancer properties .
Medicine
In medicinal chemistry, [3-(propan-2-yl)-1H-pyrazol-4-yl]methanol is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it a valuable component in various manufacturing processes .
作用機序
The mechanism of action of [3-(propan-2-yl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
- [3-(propan-2-yl)-1H-pyrazol-4-yl]carbaldehyde
- [3-(propan-2-yl)-1H-pyrazol-4-yl]carboxylic acid
- 3-(propan-2-yl)-1H-pyrazol-4-yl bromide
- 3-(propan-2-yl)-1H-pyrazol-4-yl chloride
Uniqueness
Compared to similar compounds, [3-(propan-2-yl)-1H-pyrazol-4-yl]methanol is unique due to its methanol group, which provides additional reactivity and versatility. This functional group allows for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
特性
IUPAC Name |
(5-propan-2-yl-1H-pyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)7-6(4-10)3-8-9-7/h3,5,10H,4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPGHOCNMGWCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13429019.png)
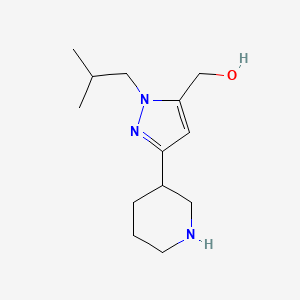
![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429039.png)
![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
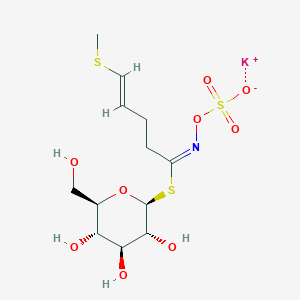
![tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)
![2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid](/img/structure/B13429063.png)

